molecular formula C9H17NO2 B2832698 trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol CAS No. 2413365-26-9

trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol

Cat. No. B2832698
CAS RN: 2413365-26-9
M. Wt: 171.24
InChI Key: MXODTBSXWZFMIG-IUCAKERBSA-N
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Description

“trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol”, also known as PNU-99963, is a small molecule that belongs to the class of cyclobutanols. It has a molecular weight of 171.24 . The IUPAC name for this compound is (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol .


Molecular Structure Analysis

The InChI code for “trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol” is 1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol” is a solid at room temperature .

Scientific Research Applications

  • Conformational Preferences and Folding : The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid exhibit a marked preference for folding into a well-defined 12-helical conformation in both solution and solid states (Fernandes et al., 2010).

  • Stereocontrolled Synthesis and Structural Study : Derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences. The study highlights the stereocontrolled synthesis and structural properties of these compounds, which are crucial for designing peptides with specific conformational attributes (Izquierdo et al., 2005).

  • Chiral Expression and Secondary Structure in β-Peptides : The chirality of monomeric residues in small oligopeptides composed of 2-aminocyclobutane-1-carboxylic acid (ACBA) derivatives dictates their prevalent folding patterns. This study provides insights into designing short foldamers based on the conformational properties of the cyclobutane β-peptides (Gorrea et al., 2012).

  • Hydrogen Bonding in β-Dipeptides : The study on bis(cyclobutane) β-dipeptides, including those with trans stereochemistry, revealed a prevalence of eight-membered hydrogen-bonded rings. This has implications for understanding the molecular structure and interactions in such peptides (Torres et al., 2009).

  • Influence of Stereochemistry in Amphiphiles : Research on chiral cyclobutane β-amino acid-based amphiphiles demonstrates how cis/trans stereochemistry and stereochemical constraints affect their physicochemical behavior, molecular organization, and morphology. Such insights are vital for the rational design of functional materials (Sorrenti et al., 2016).

  • Synthesis of Cyclobutane Derivatives for Drug Discovery : The synthesis and molecular structure of cyclobutane diamines, including their Boc-monoprotected derivatives, are considered promising for drug discovery due to their conformational preferences and potential as sterically constrained building blocks (Radchenko et al., 2010).

properties

IUPAC Name

(1S,2S)-2-(oxan-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODTBSXWZFMIG-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol

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